molecular formula C12H23NO2 B2658866 tert-Butyl 2-amino-2-cyclohexylacetate CAS No. 1218397-71-7

tert-Butyl 2-amino-2-cyclohexylacetate

Cat. No.: B2658866
CAS No.: 1218397-71-7
M. Wt: 213.321
InChI Key: SOPMMEPRLRLVOS-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-cyclohexylacetate: is an organic compound with the molecular formula C12H23NO2 It is a derivative of cyclohexane and contains both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl esters often involves large-scale transesterification processes, which are optimized for high yield and purity. The use of environmentally friendly catalysts and solvents is a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-amino-2-cyclohexylacetate can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-2-cyclohexylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of ester and amino group modifications on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-cyclohexylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an amino group and an ester group attached to a cyclohexane ring. This structure provides a balance of stability and reactivity, making it versatile for various applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPMMEPRLRLVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218397-71-7
Record name tert-butyl 2-amino-2-cyclohexylacetate
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